DOTA-Biotin-Sarcosine

Catalog No.
S3398935
CAS No.
180978-54-5
M.F
C36H54N8O11S
M. Wt
806.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DOTA-Biotin-Sarcosine

CAS Number

180978-54-5

Product Name

DOTA-Biotin-Sarcosine

IUPAC Name

2-[(6S)-6-[[4-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetyl]amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C36H54N8O11S

Molecular Weight

806.9 g/mol

InChI

InChI=1S/C36H54N8O11S/c1-40(30(46)5-3-2-4-28-35-27(23-56-28)38-36(55)39-35)18-29(45)37-25-8-6-24(7-9-25)16-26-17-43(21-33(51)52)13-12-41(19-31(47)48)10-11-42(20-32(49)50)14-15-44(26)22-34(53)54/h6-9,26-28,35H,2-5,10-23H2,1H3,(H,37,45)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H2,38,39,55)/t26-,27-,28-,35-/m0/s1

InChI Key

XNDGMGWABJHCRC-BGNUVLEZSA-N

SMILES

CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4

Isomeric SMILES

CN(CC(=O)NC1=CC=C(C=C1)C[C@H]2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4
  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This chelating agent can bind to paramagnetic metal ions like gadolinium (Gd) to form stable complexes. These complexes have unique magnetic properties that make them useful in various imaging techniques like Magnetic Resonance Imaging (MRI) [].
  • Biotin: This vitamin acts as a linker molecule. It allows the DOTA-Gd complex to specifically target and bind to receptors or other molecules of interest that have an affinity for biotin [].
  • Sarcosine: This amino acid serves as a spacer molecule, providing flexibility and distance between the DOTA and Biotin moieties [].

Here's how DOTA-Biotin-Sarcosine is utilized in scientific research:

Activable Paramagnetic Imaging Agent:

DOTA-Biotin-Sarcosine can be used as a building block for creating activatable paramagnetic imaging agents. By attaching a cleavable linker to the Sarcosine unit, researchers can design these agents to become active only under specific conditions, such as in the presence of a particular enzyme or in a specific cellular environment []. This targeted activation allows for improved signal-to-noise ratio and enhanced image contrast in MRI, leading to more precise visualization of biological processes.

Targeted Delivery of Imaging Probes:

The biotin moiety in DOTA-Biotin-Sarcosine allows for targeted delivery of imaging probes to specific cells or tissues expressing biotin receptors. This targeted approach reduces background signal and improves the sensitivity of detection in techniques like MRI and Positron Emission Tomography (PET) [].

DOTA-Biotin-Sarcosine is a complex compound that combines the properties of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), biotin, and sarcosine. Its chemical formula is C₃₆H₅₄N₈O₁₁S·2HCl·2H₂O, indicating a sophisticated structure that facilitates various biochemical interactions and applications in biomedical research and therapy . The inclusion of sarcosine, an amino acid derivative, enhances the compound's stability and solubility in biological systems .

That are crucial for its functionality:

  • Chelation: The DOTA moiety acts as a chelator for metal ions, which is essential in radiolabeling applications. It forms stable complexes with radionuclides like Gallium-68 and Indium-111, facilitating imaging and therapeutic applications .
  • Conjugation: The biotin component allows for specific binding to streptavidin or avidin proteins, enabling targeted delivery of drugs or imaging agents. This conjugation is often used in pretargeting strategies in cancer therapy .
  • Hydrolysis: The compound can also undergo hydrolysis under certain conditions, affecting its stability and release characteristics in biological environments .

DOTA-Biotin-Sarcosine exhibits significant biological activity due to its ability to bind specifically to biotin receptors. This specificity allows it to be utilized in various applications such as:

  • Targeted Drug Delivery: By attaching therapeutic agents to the biotin component, DOTA-Biotin-Sarcosine can selectively deliver drugs to cells expressing biotin receptors.
  • Imaging: The compound's radiolabeling capabilities make it useful in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) for visualizing tumors and other pathological conditions .

The synthesis of DOTA-Biotin-Sarcosine typically involves several steps:

  • Preparation of DOTA: DOTA is synthesized through a multi-step process involving the reaction of cyclen with acetic anhydride.
  • Biotin Conjugation: Biotin is attached to the DOTA via amide bond formation, often utilizing coupling agents like N-hydroxysuccinimide.
  • Incorporation of Sarcosine: Sarcosine is introduced into the structure through a nucleophilic substitution reaction or by direct coupling with activated intermediates .

This multi-step synthetic route allows for fine-tuning the properties of the final compound.

DOTA-Biotin-Sarcosine has diverse applications in:

  • Cancer Therapy: Its ability to target specific cells makes it ideal for delivering cytotoxic agents directly to tumor sites.
  • Diagnostic Imaging: Used as a radiotracer in PET and SPECT imaging, it helps visualize tumors and monitor treatment responses .
  • Research Tools: It serves as a valuable tool in molecular biology for studying protein interactions and cellular processes due to its biotin-binding capability.

Interaction studies have demonstrated that DOTA-Biotin-Sarcosine effectively binds to streptavidin with high affinity. This interaction can be quantified using techniques like surface plasmon resonance or fluorescence resonance energy transfer. Additionally, studies have shown that the presence of sarcosine enhances the stability of the biotin-DOTA complex under physiological conditions, making it more effective for therapeutic applications .

DOTA-Biotin-Sarcosine shares similarities with other biotin-conjugated compounds but stands out due to its unique combination of components. Here are some comparable compounds:

Compound NameUnique Features
Biotin-DOTALacks sarcosine; primarily used for radiolabeling.
Biotin-SarcosineDoes not include DOTA; simpler structure for targeting.
Biotin-PEGPolyethylene glycol chain increases solubility but lacks metal chelation properties.
Biotin-DextranLarger molecular weight; used for broad targeting but less specific than DOTA-based compounds.

The inclusion of both DOTA and sarcosine in DOTA-Biotin-Sarcosine enhances its stability and targeting efficiency compared to these similar compounds.

Multi-Step Conjugation Strategies for DOTA-Biotin-Sarcosine Assembly

The synthesis of DOTA-Biotin-Sarcosine involves sequential conjugation of its three components.

  • DOTA Activation:
    The macrocyclic DOTA is functionalized using N-hydroxysuccinimide (NHS) ester chemistry to generate an amine-reactive intermediate. This step, conducted in anhydrous dimethylformamide (DMF), employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS to convert DOTA’s carboxyl groups into NHS esters [4].

  • Biotin Conjugation:
    The NHS-activated DOTA is reacted with biotin’s primary amine under alkaline conditions (pH 8.5–9.0). This forms a stable amide bond, with excess reagents removed via precipitation in cold diethyl ether .

  • Sarcosine Incorporation:
    Sarcosine (N-methylglycine) is introduced as a spacer via its carboxyl group, which is activated using EDC and coupled to the remaining amine on the DOTA-biotin intermediate. The reaction is monitored via thin-layer chromatography to ensure completion .

Key Reagents:

ReagentRoleSolvent
EDCCarboxyl activationDMF
NHSStabilizing active intermediateDMF
TriethylaminepH adjustmentDMF/Water mixture

Optimization of Chelator-Linker-Targeting Moiety Spatial Arrangement

The spatial orientation of DOTA, biotin, and sarcosine critically impacts functionality:

  • Chelator Accessibility:
    DOTA’s four nitrogen atoms must remain unhindered to coordinate metals like lutetium-177. Computational modeling shows that attaching biotin and sarcosine to opposing DOTA carboxyl groups minimizes steric clashes .

  • Biotin Orientation:
    Biotin’s valeric acid side chain is conjugated to DOTA via a flexible sarcosine spacer, ensuring optimal binding to streptavidin. Site-specific conjugation strategies, such as maleimide-thiol coupling to engineered cysteine residues, enhance positional control [5].

  • Linker Flexibility:
    Sarcosine’s methyl group introduces rigidity, while its glycine backbone provides rotational freedom. This balance ensures that the biotin moiety remains accessible without destabilizing the DOTA-metal complex [3].

Structural Parameters:

ComponentRoleIdeal Position
DOTAMetal chelationCentral macrocycle
BiotinStreptavidin bindingTerminal position
SarcosineSpacer/steric optimizationBetween DOTA and biotin

Industrial-Scale Production Challenges and Purification Protocols

Scaling up DOTA-Biotin-Sarcosine synthesis presents distinct challenges:

  • Reaction Consistency:
    Automated continuous-flow reactors are employed to maintain precise stoichiometric ratios of DOTA, biotin, and sarcosine. Temperature (±1°C) and pH (±0.2) are tightly controlled to minimize batch variability .

  • Purification:

    • Size Exclusion Chromatography (SEC): Removes unreacted DOTA (MW 560 Da) from the final product (MW 916 Da) [3].
    • Reverse-Phase HPLC: Separates sarcosine-biotin byproducts using a C18 column and acetonitrile/water gradient [6].
    • Affinity Chromatography: Streptavidin-coated resins selectively bind the biotinylated product, achieving >98% purity [5].
  • Yield Optimization:
    Industrial processes achieve 65–70% yield through:

    • In-line Monitoring: Real-time UV spectroscopy at 280 nm (biotin absorbance) adjusts reagent feed rates.
    • Solvent Recovery: DMF is distilled and reused, reducing costs by 40% .

Industrial Purification Workflow:

StepMethodPurity Achieved
Initial purificationSEC85%
Secondary purificationReverse-Phase HPLC95%
Final polishAffinity chromatography98%+

XLogP3

-9.3

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

7

Exact Mass

806.36327574 g/mol

Monoisotopic Mass

806.36327574 g/mol

Heavy Atom Count

56

UNII

Q5296AP53J

Dates

Modify: 2023-08-19

Explore Compound Types